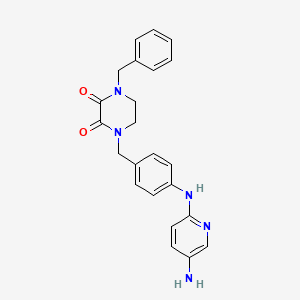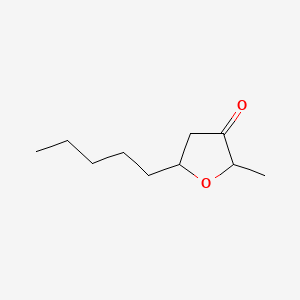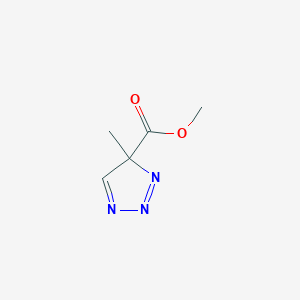![molecular formula C7H14N2 B13810490 (3R,5R)-1-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13810490.png)
(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-1-azabicyclo[321]octan-3-amine is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-1-azabicyclo[3.2.1]octan-3-amine typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of this compound. This method often involves the use of chiral catalysts and specific reaction conditions to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and other advanced techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of (3R,5R)-1-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing neurotransmitter release and signal transduction pathways. Its effects are mediated through binding to specific proteins and enzymes, altering their activity and downstream signaling events .
Comparación Con Compuestos Similares
Similar Compounds
2-azabicyclo[3.2.1]octane: Another bicyclic amine with similar structural features but different stereochemistry and biological activity.
8-azabicyclo[3.2.1]octane: A related compound with a different substitution pattern on the bicyclic framework.
Uniqueness
(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine is unique due to its specific stereochemistry and the presence of the amine group at the 3-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H14N2 |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C7H14N2/c8-7-3-6-1-2-9(4-6)5-7/h6-7H,1-5,8H2/t6-,7-/m1/s1 |
Clave InChI |
LVJFNUWSKALVNL-RNFRBKRXSA-N |
SMILES isomérico |
C1CN2C[C@H]1C[C@H](C2)N |
SMILES canónico |
C1CN2CC1CC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid](/img/structure/B13810415.png)



![2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-](/img/structure/B13810458.png)

![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)






